1-[(2-methylphenyl)carbonyl]-N'-[(E)-pyridin-3-ylmethylidene]piperidine-4-carbohydrazide
Description
1-[(2-methylphenyl)carbonyl]-N’-[(E)-pyridin-3-ylmethylidene]piperidine-4-carbohydrazide is a complex organic compound that features a piperidine ring, a pyridine ring, and a hydrazide functional group
Properties
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-pyridin-3-ylmethylideneamino]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-5-2-3-7-18(15)20(26)24-11-8-17(9-12-24)19(25)23-22-14-16-6-4-10-21-13-16/h2-7,10,13-14,17H,8-9,11-12H2,1H3,(H,23,25)/b22-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQRUUWNNFSQHH-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)carbonyl]-N’-[(E)-pyridin-3-ylmethylidene]piperidine-4-carbohydrazide typically involves multiple steps:
Formation of the hydrazide: The starting material, piperidine-4-carbohydrazide, is reacted with 2-methylbenzoyl chloride under basic conditions to form the intermediate 1-[(2-methylphenyl)carbonyl]piperidine-4-carbohydrazide.
Condensation reaction: The intermediate is then subjected to a condensation reaction with pyridine-3-carbaldehyde in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylphenyl)carbonyl]-N’-[(E)-pyridin-3-ylmethylidene]piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydrazide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[(2-methylphenyl)carbonyl]-N’-[(E)-pyridin-3-ylmethylidene]piperidine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)carbonyl]-N’-[(E)-pyridin-3-ylmethylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry.
Indole derivatives: These compounds have a similar aromatic ring structure and are known for their diverse biological activities.
Benzamide derivatives: These compounds have a similar amide functional group and are used in various therapeutic applications.
Uniqueness
1-[(2-methylphenyl)carbonyl]-N’-[(E)-pyridin-3-ylmethylidene]piperidine-4-carbohydrazide is unique due to its combination of a piperidine ring, a pyridine ring, and a hydrazide functional group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
